7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
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Overview
Description
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: is a chemical compound with the molecular formula C16H13BrN2O It features a benzodiazepine ring, which is a common structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. Another method includes the condensation, cyclization, ring expansion, methylation, and elimination reactions starting from 2-amino-5-chlorodiphenyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an anti-anxiety agent, anticonvulsant, and muscle relaxant .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the body. It is known to bind to benzodiazepine receptors in the central nervous system, leading to its sedative, anxiolytic, and muscle relaxant effects . The compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, which results in hyperpolarization of the neuron and decreased neuronal excitability .
Comparison with Similar Compounds
- 7-Bromo-5-phenyl-1,3-dihydrobenzo[e]-1,4-diazepin-2-one
- 7-Bromo-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- 7-Bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
Uniqueness: 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQTIDRWGGTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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